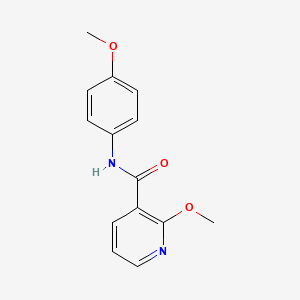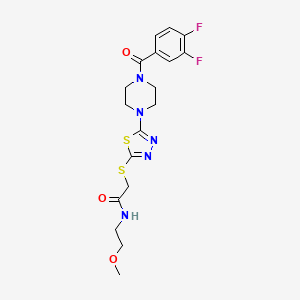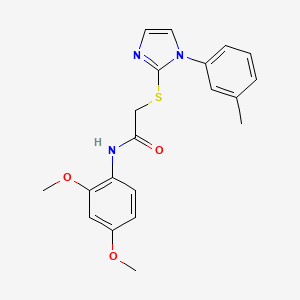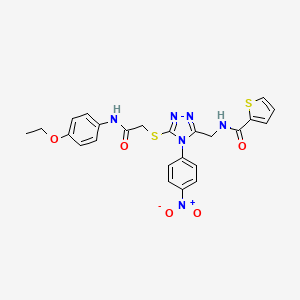
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)pyrazine-2-carboxamide” is a chemical compound that is likely related to a class of compounds known as pyrazinamide derivatives . Pyrazinamide is an important first-line drug used in shortening TB therapy . These compounds have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Scientific Research Applications
Synthesis Techniques and Heterocyclic Chemistry
One study presents straightforward techniques for synthesizing a range of compounds including pyrazines, by reacting 1,2-diamines with 1,2-diaza-1,3-butadienes. This method allows for the creation of pyrazines, piperazinones, and quinoxalines under various conditions, showcasing the versatility of these compounds in organic synthesis (Aparicio et al., 2006).
Novel Synthetic Pathways
Another research effort highlights novel strategies for constructing heterocyclic systems, such as the Pyrrolo[3,4-d][1,2]diazepine structure. This work is significant for developing methods to synthesize complex molecules that could have applications in medicinal chemistry (Kharaneko & Bogza, 2013).
Application in Medicinal Chemistry
Further studies investigate the synthesis and biological evaluation of compounds bearing certain functional groups for antimicrobial and anti-inflammatory purposes. This includes research on pyrazole, isoxazole, and benzodiazepine derivatives, indicating the potential pharmaceutical applications of such compounds (Kendre, Landge, & Bhusare, 2015).
Innovative Synthesis of Pyrazole Derivatives
Research into Brönsted acid-mediated annulations offers an efficient strategy for synthesizing 1,3,5-trisubstituted pyrazoles, demonstrating advanced methodologies for creating structurally diverse pyrazole derivatives. These findings could open new avenues in the development of novel compounds with various applications (Xue et al., 2016).
Antimicrobial Activity of Novel Compounds
Another line of investigation involves the synthesis and antimicrobial evaluation of new heterocyclic compounds. This research aims to develop compounds with potential as antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains (Darwish, Abdel Fattah, & Attaby, 2014).
Properties
IUPAC Name |
N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c26-19(18-14-21-8-9-22-18)23-16-4-6-17(7-5-16)24-10-1-11-25(13-12-24)20(27)15-2-3-15/h4-9,14-15H,1-3,10-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXFSEGADXZSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2686158.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2686159.png)


![1-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B2686166.png)

![2-(4-ethoxyphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2686169.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide](/img/structure/B2686171.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2686174.png)




